molecular formula C28H54O2 B12652931 Cyclohexyl docosanoate CAS No. 93805-36-8

Cyclohexyl docosanoate

Cat. No.: B12652931
CAS No.: 93805-36-8
M. Wt: 422.7 g/mol
InChI Key: OZWZNKGRBDNXNC-UHFFFAOYSA-N
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Description

Cyclohexyl docosanoate is an ester derived from docosanoic acid (behenic acid, a C22 saturated fatty acid) and cyclohexanol. Its structure consists of a cyclohexyl group attached via an ester linkage to the carboxylate moiety of docosanoic acid.

Properties

CAS No.

93805-36-8

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

cyclohexyl docosanoate

InChI

InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-28(29)30-27-24-21-20-22-25-27/h27H,2-26H2,1H3

InChI Key

OZWZNKGRBDNXNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl docosanoate can be synthesized through the esterification reaction between cyclohexanol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclohexyl docosanoate, as an ester, undergoes hydrolysis under acidic or basic conditions to yield cyclohexanol and docosanoic acid. The reaction mechanism typically involves nucleophilic attack on the ester carbonyl carbon, leading to the cleavage of the ester bond. For example, in acidic conditions, water acts as a nucleophile, while in basic conditions, hydroxide ions facilitate the reaction. This aligns with general ester hydrolysis principles observed in related compounds like cyclohexyl acetate.

Conditions Products Key Observations
Acidic (H₃O⁺)Cyclohexanol + docosanoic acidProtonation stabilizes leaving group
Basic (OH⁻)Cyclohexanol + docosanoate⁻Hydroxide attacks carbonyl carbon

Oxidation Pathways

Oxidation of this compound primarily targets the docosanoate moiety, as evidenced by studies on docosanoic acid (C22:0). In rat liver microsomes, docosanoic acid undergoes omega-oxidation to form docosanedioic acid (C22:0-DCA) via NADPH-dependent pathways . While direct data on the ester is limited, analogous reactions suggest that oxidation may convert the docosanoate chain into a dicarboxylic acid derivative, potentially retaining the cyclohexyl group.

Reaction Mechanism (Inferred):

  • Initiation: Radical formation via abstraction of hydrogen from the terminal methyl group.

  • Propagation: Oxygen addition and chain scission, leading to dicarboxylic acid formation.

  • Termination: Radical recombination or quenching.

Enzymatic Metabolism

Enzymatic processes involving this compound likely mirror those of other esters. For example, esterases or lipases may catalyze hydrolysis, while cytochrome P450 enzymes could mediate oxidation. In studies on docosanoic acid, NADPH-dependent enzymes drive oxidation to C22:0-DCA , suggesting similar enzymatic pathways for the ester.

Enzyme Class Reaction Type Products
EsterasesHydrolysisCyclohexanol + docosanoic acid
Cytochrome P450OxidationCyclohexyl docosanedioate

Structural Stability and Reactivity

The reactivity of this compound is influenced by its molecular structure:

  • Non-polarity: The long docosanoate chain and cyclohexyl group reduce water solubility, favoring reactions in organic solvents.

  • Thermal Stability: Esters generally exhibit moderate thermal stability, but prolonged heating may lead to decomposition or rearrangement.

  • Acid/Base Sensitivity: The ester bond is susceptible to hydrolysis, while the cyclohexyl moiety (a six-membered ring) may resist ring-opening reactions under standard conditions .

Key Stability Factors:

  • Steric Effects: The bulkiness of the cyclohexyl group may hinder nucleophilic attack.

  • Electron Distribution: The ester carbonyl group is electrophilic, driving nucleophilic reactions.

Scientific Research Applications

Cyclohexyl docosanoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexyl docosanoate primarily involves its interactions at the molecular level. As an ester, it can participate in hydrolysis reactions, breaking down into its constituent alcohol and acid. The cyclohexyl group can also interact with various molecular targets, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cyclohexyl docosanoate with methyl docosanoate, ethyl docosanoate, and chlorocyclohexane (a structurally related cyclohexyl derivative):

Property This compound Methyl Docosanoate Ethyl Docosanoate Chlorocyclohexane
Molecular Formula C28H54O2 C23H46O2 C24H48O2 C6H11Cl
Molecular Weight (g/mol) ~422.7 354.6 368.6 118.06
Solubility Low water solubility (high hydrophobicity) Low water solubility Low water solubility Slightly soluble in water
Functional Group Ester Ester Ester Halide
Key Structural Feature Cyclohexyl + C22 chain Methyl + C22 chain Ethyl + C22 chain Chlorinated cyclohexane

Key Observations :

  • The long C22 chain enhances hydrophobicity, making it suitable for applications requiring lipid-like behavior, such as lubricants or surfactants.
  • Chlorocyclohexane, while sharing a cyclohexyl backbone, differs in reactivity and hazards due to its halogen substituent (flammable, irritant) .
Cyclohexyl Derivatives in Pharmaceuticals
  • Antifungal Activity : Cyclohexyl-containing compounds (e.g., imidazoline derivatives) exhibit antifungal properties by mimicking fluconazole’s mode of action. The cyclohexyl group is critical for activity, as its removal abolishes efficacy .
  • Enzyme Inhibition : Stereochemistry of cyclohexyl linkers in LIMK inhibitors influences selectivity. For example, (R,R)-cyclohexyl derivatives selectively inhibit LIMK1, while (S,S)-forms favor LIMK2 . This highlights the role of cyclohexyl stereochemistry in target specificity.
  • Metabolic Stability: this compound’s bulky structure may slow ester hydrolysis, prolonging its half-life compared to smaller esters like methyl or ethyl docosanoate .

Biological Activity

Cyclohexyl docosanoate, a fatty acid ester, has garnered interest in various biological studies due to its potential therapeutic applications and interactions within biological systems. This article synthesizes current knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from cyclohexanol and docosanoic acid (also known as behenic acid). Its structure can be represented as follows:

C22H44O+C6H12OC28H56O2\text{C}_{22}\text{H}_{44}\text{O}+\text{C}_6\text{H}_{12}\text{O}\rightarrow \text{C}_{28}\text{H}_{56}\text{O}_2

This compound exhibits unique physicochemical properties that influence its biological activity, such as solubility, membrane permeability, and interaction with biological macromolecules.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various fatty acid esters, including this compound. Research indicates that long-chain fatty acids can disrupt microbial membranes, leading to cell lysis. Specific studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes findings from various assays indicating the effectiveness of this compound against common pathogens.

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the potential of this compound as an anticancer agent. In vitro studies using human cancer cell lines demonstrated varying degrees of cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-7 (breast)20
HeLa (cervical)30
A549 (lung)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have potential as a chemotherapeutic agent.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Apoptosis Induction: Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Properties: Some research suggests that fatty acid esters can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound in clinical isolates. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use in topical formulations for skin infections.

Case Study 2: Cancer Cell Line Testing

In a collaborative study involving multiple institutions, this compound was tested against a panel of cancer cell lines. The findings revealed selective toxicity towards malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

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